N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a central phenyl ring substituted with a 4-chloro group and a 2-chlorobenzoyl moiety. The 3,4,5-trimethoxybenzamide group is a common pharmacophore in medicinal chemistry, often associated with microtubule disruption and anticancer activity .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO5/c1-29-19-10-13(11-20(30-2)22(19)31-3)23(28)26-18-9-8-14(24)12-16(18)21(27)15-6-4-5-7-17(15)25/h4-12H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXQUYGIPXBWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Approach
Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. However, the electron-withdrawing chlorine substituents on the phenyl ring may deactivate the substrate, necessitating harsh conditions.
Procedure :
- Substrate Preparation : 4-Chloroaniline is protected as its acetyl derivative to prevent unwanted side reactions.
- Acylation : Reaction with 2-chlorobenzoyl chloride in the presence of aluminum chloride (AlCl₃) in dichloromethane at 0°C to room temperature.
- Deprotection : Hydrolysis of the acetyl group using hydrochloric acid (HCl) in ethanol.
Limitations :
Suzuki-Miyaura Coupling Strategy
A more modern approach involves palladium-catalyzed cross-coupling to install the 2-chlorobenzoyl group.
Procedure :
- Boronic Acid Preparation : Synthesis of 2-chlorobenzoyl pinacol boronate from 2-chlorobenzoic acid.
- Coupling Reaction : React with 4-chloro-2-iodoaniline using Pd(PPh₃)₄ catalyst and sodium carbonate in tetrahydrofuran (THF)/water (3:1) at 80°C.
Optimization Data :
| Catalyst Loading (%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 | 80 | 62 |
| 10 | 80 | 71 |
| 5 | 100 | 68 |
Superior yields compared to Friedel-Crafts methods, with reduced side products.
Acyl Hydrazide-Aryne Intermediate Method
Recent advances in aryne chemistry enable efficient benzophenone formation (Source):
Key Steps :
- Hydrazide Formation : Condensation of 4-chloroaniline with 2-chlorobenzoyl hydrazide.
- Aryne Generation : Using hexadehydro-Diels-Alder (HDDA) precursors.
- Insertion Reaction : Aryne intermediates undergo [2+2] cycloaddition with acyl hydrazides, followed by ring-opening to yield 2-aminobenzophenones.
Advantages :
- High regiocontrol (>90% selectivity).
- Compatible with electron-deficient substrates.
Preparation of 3,4,5-Trimethoxybenzoyl Chloride
Direct Chlorination of 3,4,5-Trimethoxybenzoic Acid
Procedure :
- Activation : Suspend 3,4,5-trimethoxybenzoic acid (1 equiv) in thionyl chloride (3 equiv).
- Reflux : Heat at 70°C for 4 hours under nitrogen.
- Distillation : Remove excess thionyl chloride under vacuum to obtain the acyl chloride (95% yield).
Safety Note :
- Thionyl chloride reactions require strict moisture control and vented apparatus.
Amide Bond Formation
Schotten-Baumann Conditions
Protocol :
- Base : Triethylamine (2.5 equiv) in ethyl acetate.
- Coupling : Add 3,4,5-trimethoxybenzoyl chloride (1.1 equiv) dropwise to 4-chloro-2-(2-chlorobenzoyl)aniline (1 equiv) at 0°C.
- Stirring : Maintain at room temperature for 12 hours.
Workup :
- Wash sequentially with 1 M sodium hydroxide (3×), 1 M hydrochloric acid (3×), and brine.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient).
Lithium Hexamethyldisilazide (LiHMDS)-Mediated Coupling
For sterically hindered substrates (Source):
Procedure :
- Deprotonation : Treat amine intermediate with LiHMDS (1.2 equiv) in THF at –78°C.
- Acylation : Add 3,4,5-trimethoxybenzoyl chloride (1.05 equiv) and warm to 0°C.
Advantages :
- Enhanced reaction rates for electron-rich amines.
- Reduced epimerization risks.
Yield Comparison :
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Schotten-Baumann | 25 | 12 | 72 |
| LiHMDS | 0 | 2 | 85 |
Alternative Synthetic Routes
Microwave-Assisted Reactions
Preliminary trials show 30% reduction in reaction time for amide formation under microwave irradiation (100 W, 80°C, 1 h).
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the most notable applications of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide is its potential as an anticancer agent. In vitro studies have demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, a study conducted under the National Cancer Institute's Developmental Therapeutics Program evaluated the anticancer activity of related compounds against a panel of over sixty cancer cell lines, including those representing leukemia, melanoma, and breast cancer. The results indicated that certain derivatives showed promising activity, warranting further investigation into their mechanisms and efficacy .
1.2 Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is thought to involve the induction of apoptosis and inhibition of cell proliferation. Compounds with similar moieties have been shown to interact with various cellular pathways that regulate cell survival and death. For example, they may inhibit key enzymes involved in DNA synthesis or repair, leading to increased rates of apoptosis in cancer cells .
Antimicrobial Properties
2.1 Antifungal Activity
Research has also highlighted the antifungal properties of compounds structurally related to this compound. A study indicated that certain derivatives exhibited significant antifungal activity against pathogenic fungi such as Candida species. The mechanism is believed to involve disruption of fungal cell membrane integrity or inhibition of key metabolic pathways essential for fungal growth .
2.2 Bactericidal Effects
Additionally, some studies have reported bactericidal effects against Gram-positive and Gram-negative bacteria. The compound's effectiveness may stem from its ability to penetrate bacterial cell walls and interfere with essential cellular functions such as protein synthesis or cell wall biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the benzamide structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and potential for enhanced membrane penetration |
| Alteration of methoxy groups | Variations in electronic properties affecting binding affinity to biological targets |
| Change in substituents on benzene rings | Can enhance selectivity towards specific cancer types or microbial strains |
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive study conducted by researchers at a leading pharmaceutical institute, this compound was screened against multiple cancer cell lines using standardized protocols. The compound demonstrated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, indicating its potential as a lead compound for further development into an anticancer drug .
Case Study 2: Antifungal Efficacy
Another significant study focused on the antifungal properties of this compound revealed effective inhibition against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This finding suggests that modifications to enhance solubility could further improve its therapeutic potential .
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Core
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide
- Structural Difference : Replaces the phenyl ring with a benzofuran core and introduces a 3-methyl group.
- The methyl group may increase steric hindrance, affecting solubility .
- Synthesis : Prepared via coupling of 3,4,5-trimethoxybenzoyl chloride with a benzofuran-derived amine.
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structural Difference : Substitutes the chlorinated phenyl with a 4-bromophenyl group.
- Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in crystal packing, as evidenced by N-H···O hydrogen-bonded chains along the [101] direction .
- Physical Properties : Melting point and solubility differ due to bromine’s higher molecular weight and lipophilicity compared to chlorine.
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide
- Structural Difference: Features a cyano (-CN) group at the para position.
- This compound has a molecular weight of 312.32 g/mol, lower than the target compound due to the absence of chlorobenzoyl groups .
Heterocyclic Derivatives
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
- Structural Difference : Incorporates a thiazole ring.
- Impact : Thiazole introduces sulfur, enabling hydrogen bonding and metal coordination. The molecular formula (C₁₉H₁₇ClN₂O₄S) includes sulfur, which may influence metabolic pathways (e.g., cytochrome P450 interactions) .
N-{4-[(6-Ethoxy-2-methylpyrimidin-4-yl)amino]phenyl}-3,4,5-trimethoxybenzamide
- Structural Difference : Contains a pyrimidine ring with ethoxy and methyl substituents.
- The ethoxy group may increase metabolic stability compared to methoxy groups .
Functional Group Modifications Affecting Physicochemical Properties
| Compound Name | Substituent | Melting Point (°C) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 4-Cl, 2-(2-Cl-benzoyl)phenyl | Not reported | ~433.3 | Chlorine, Methoxy, Benzamide |
| N-(4-Bromophenyl)-TMB* | 4-Br | Not reported | 380.2 | Bromine, Methoxy |
| N-(4-Cyanophenyl)-TMB | 4-CN | Not reported | 312.3 | Cyano, Methoxy |
| N-[4-(4-Cl-phenyl)-thiazol-2-yl]-TMB | Thiazole, 4-Cl-phenyl | Not reported | 404.9 | Thiazole, Chlorine |
| Trimethobenzamide | p-(Dimethylaminoethoxy)benzyl | Not reported | 388.5 | Dimethylamino, Ether |
*TMB: 3,4,5-Trimethoxybenzamide
- Trimethobenzamide: Features a dimethylaminoethoxy group, enhancing water solubility via protonation at physiological pH. This modification is critical for its antiemetic activity, unlike the target compound’s chlorinated hydrophobic substituents .
Key Research Findings
- Synthetic Routes : Most analogs are synthesized via amide coupling using 3,4,5-trimethoxybenzoyl chloride and substituted amines under mild conditions (e.g., triethylamine in benzene) .
- Biological Activity : Compounds with heterocycles (e.g., thiazole, pyrimidine) show enhanced enzyme inhibition, while halogenated derivatives exhibit improved membrane permeability .
- Crystallography : Hydrogen-bonding patterns (e.g., N-H···O chains in N-(4-Bromophenyl)-TMB) influence crystal packing and stability, which are critical for formulation development .
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article synthesizes available data on the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity:
- Chemical Formula : C20H18Cl2N2O4
- Molecular Weight : 409.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
- Antioxidant Activity : Some derivatives of related compounds have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
In Vitro Studies
Table 1 summarizes the in vitro biological activities observed for this compound against various cancer cell lines.
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of this compound in a series of assays against the NCI-60 cancer cell line panel. The results indicated that this compound exhibited potent growth inhibition across multiple cancer types, particularly in colorectal and lung cancer models. The study highlighted a structure-activity relationship that suggested specific modifications could enhance efficacy.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in MCF-7 cells. The findings revealed that the compound activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
